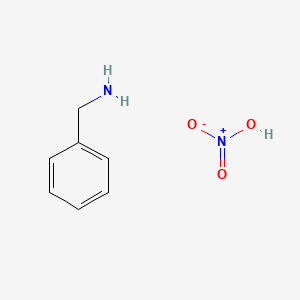
2-Benzyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxetane is an organic compound that features a four-membered oxetane ring with a benzyl group attached to one of its carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Benzyloxetane can be synthesized through several methods. One common approach involves the cyclization of benzyl-substituted epoxides. For instance, the reaction of benzyl alcohol with epichlorohydrin in the presence of a base can yield this compound through an intramolecular cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of oxetane synthesis can be applied. These methods typically involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyloxetane undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the oxetane ring to a more stable tetrahydrofuran ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-Benzyloxetane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and thermal properties
Mecanismo De Acción
The mechanism by which 2-benzyloxetane exerts its effects depends on its specific application. In medicinal chemistry, its activity may involve interactions with biological targets such as enzymes or receptors. The oxetane ring’s strain and the benzyl group’s electronic properties can influence these interactions, leading to various biological effects .
Comparación Con Compuestos Similares
Benzyl alcohol: Similar in structure but lacks the oxetane ring.
Benzyl chloride: Contains a benzyl group but with a chlorine atom instead of the oxetane ring.
Oxetane: The parent compound without the benzyl substitution.
Uniqueness: 2-Benzyloxetane is unique due to the combination of the strained oxetane ring and the benzyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds .
Propiedades
Número CAS |
45974-80-9 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2-benzyloxetane |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)8-10-6-7-11-10/h1-5,10H,6-8H2 |
Clave InChI |
ZXIAWKOIXAPEMK-UHFFFAOYSA-N |
SMILES canónico |
C1COC1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
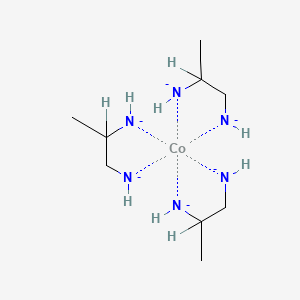
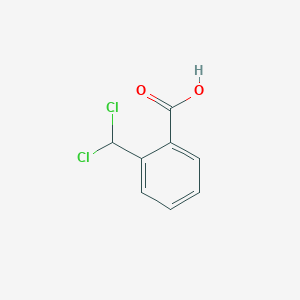
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

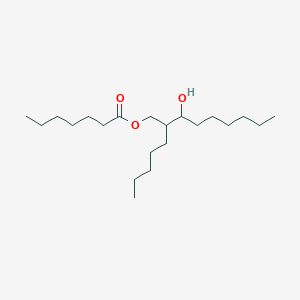

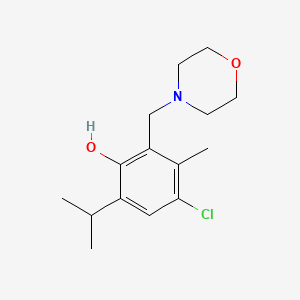
![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
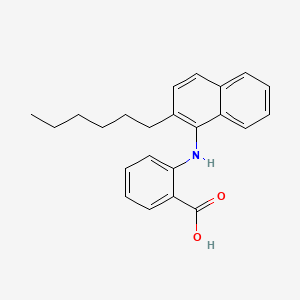
![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)
